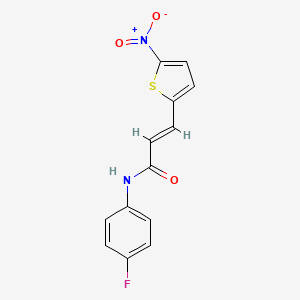

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

説明

(E)-N-(4-Fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an acrylamide derivative featuring a fluorophenyl group at the N-position and a nitro-substituted thiophene at the α,β-unsaturated carbonyl position. Synthetically, it is prepared via coupling reactions, such as EDCI-mediated condensation of α-bromoacrylic acid with 4-fluoroaniline derivatives under controlled conditions . Similar acrylamides have demonstrated anticancer, antimicrobial, and anti-inflammatory properties, making structural analogs valuable for structure-activity relationship (SAR) studies .

特性

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFHMMGCNXEXNQ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitration of Thiophene-2-carbaldehyde

The synthesis begins with the nitration of thiophene-2-carbaldehyde. Nitration is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. The nitro group is introduced at the 5-position due to the directing effects of the aldehyde group.

Reaction Conditions :

- Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:3 v/v)

- Temperature : 0–5°C (ice bath)

- Reaction Time : 2–3 hours

- Yield : 68–72%

The product is purified via recrystallization from ethanol/water (1:1), yielding pale-yellow crystals.

Knoevenagel Condensation to Form 3-(5-Nitrothiophen-2-yl)acrylic Acid

The aldehyde intermediate undergoes Knoevenagel condensation with malonic acid to form the α,β-unsaturated acrylic acid. Piperidine is used as a catalyst, and the reaction proceeds under reflux in toluene.

Reaction Equation :

$$

\text{5-Nitrothiophene-2-carbaldehyde} + \text{Malonic Acid} \xrightarrow{\text{piperidine, toluene}} \text{3-(5-Nitrothiophen-2-yl)acrylic Acid}

$$

Optimized Parameters :

- Catalyst : 5 mol% piperidine

- Solvent : Toluene (anhydrous)

- Temperature : 110°C (reflux)

- Reaction Time : 6–8 hours

- Yield : 85–90%

The (E)-configuration is favored due to conjugation with the electron-withdrawing nitro group. The product is isolated by acidification with HCl and recrystallized from ethyl acetate.

Formation of the Acryloyl Chloride

The acrylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This step is critical for activating the carboxylic acid for nucleophilic attack by the amine.

Procedure :

- Reactants : 3-(5-Nitrothiophen-2-yl)acrylic Acid (1 eq), SOCl₂ (3 eq)

- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.

- Workup : Excess SOCl₂ is removed under reduced pressure, yielding the acryloyl chloride as a yellow oil (95% purity, used without further purification).

Amidation with 4-Fluoroaniline

The final step involves coupling the acryloyl chloride with 4-fluoroaniline in the presence of a base to scavenge HCl. Triethylamine (Et₃N) is commonly employed in anhydrous tetrahydrofuran (THF).

Reaction Equation :

$$

\text{3-(5-Nitrothiophen-2-yl)acryloyl Chloride} + \text{4-Fluoroaniline} \xrightarrow{\text{Et₃N, THF}} \text{(E)-N-(4-Fluorophenyl)-3-(5-Nitrothiophen-2-yl)acrylamide}

$$

Optimized Conditions :

- Base : 1.2 eq Et₃N

- Solvent : THF (anhydrous)

- Temperature : 0°C → room temperature (gradual warming)

- Reaction Time : 12 hours

- Yield : 75–80%

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to remove unreacted starting materials and byproducts.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.75 (d, J = 15.6 Hz, 1H, CH=CO), 7.60–7.55 (m, 2H, Ar-H), 7.25–7.20 (m, 2H, Ar-H), 6.95 (d, J = 15.6 Hz, 1H, NH), 6.80 (d, J = 4.0 Hz, 1H, thiophene-H).

- ¹³C NMR : Confirmatory peaks for the acrylamide carbonyl (165.2 ppm) and nitro group (147.5 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₃H₁₀FN₂O₃S : [M+H]⁺ = 309.0345

- Observed : 309.0348

High-Performance Liquid Chromatography (HPLC)

- Purity : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min)

Scale-Up Considerations and Industrial Feasibility

For industrial production, the following modifications are recommended:

- Continuous Flow Nitration : To enhance safety and yield during nitration.

- Catalytic Amination : Use of polymer-supported bases to simplify purification.

- Solvent Recovery Systems : Toluene and THF are recycled via distillation.

Comparative Analysis of Alternative Routes

Heck Coupling Approach

A palladium-catalyzed coupling between 5-nitrothiophene-2-boronic acid and N-(4-fluorophenyl)acrylamide was explored but resulted in lower yields (55–60%) due to steric hindrance.

Microwave-Assisted Synthesis

Microwave irradiation reduced reaction times for the Knoevenagel step to 30 minutes, but scalability remains challenging.

化学反応の分析

Types of Reactions: (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide serves as a building block for synthesizing potential pharmaceutical agents. Its unique structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at various diseases.

Case Study : Research has indicated that derivatives of this compound can exhibit significant antitumor activity. For instance, compounds with similar nitrothiophene structures have shown efficacy against human cancer cell lines, suggesting potential for further development in anticancer therapies.

Materials Science

The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity . This makes it valuable for applications in electronic materials and sensors.

Data Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | High (specific values vary based on formulation) |

| Fluorescent Emission | Detected under UV light |

Biological Studies

In biological research, this compound is used to study interactions with macromolecules like proteins and nucleic acids. Its ability to form covalent bonds with nucleophilic sites enhances its utility in biochemical assays.

Mechanism of Action : The compound may modulate enzyme activity or receptor function, influencing various signaling pathways within cells.

作用機序

The mechanism of action of (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: The compound may interact with signaling pathways or metabolic pathways, leading to changes in cellular function or behavior.

類似化合物との比較

Structural Analogs

The target compound’s core structure is shared with several derivatives, differing in substituents on the phenyl and heterocyclic moieties (Table 1). Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Solubility: Sulfonamide-containing analogs (e.g., 16f) exhibit lower solubility in non-polar solvents due to polar sulfonyl groups, whereas the target compound’s nitro-thiophene may balance lipophilicity for membrane permeability .

- Spatial Arrangement : Chalcone derivatives with fluorophenyl groups (e.g., ) show dihedral angles of 7.14°–56.26° between aromatic rings, suggesting conformational flexibility that could influence target binding .

Physicochemical Properties

- Melting Points: Nitro-containing compounds (e.g., 16f: 208–210°C) generally have higher melting points than non-nitro analogs due to stronger intermolecular interactions .

- Spectroscopic Data :

生物活性

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known by its CAS number 476316-44-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves a condensation reaction between 4-fluoroaniline and 5-nitrothiophene-2-carbaldehyde, followed by the introduction of the acrylamide moiety via reaction with acryloyl chloride in the presence of a base like triethylamine. The overall reaction can be summarized as follows:

-

Formation of Imine Intermediate :

-

Acrylamide Formation :

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

The mechanism through which this compound exerts its biological effects is complex and may involve multiple pathways:

- Enzyme Inhibition : The compound may target specific enzymes or receptors, inhibiting their function or modulating their activity.

- Interaction with Biological Macromolecules : It can interact with proteins and nucleic acids, potentially leading to changes in cellular signaling pathways.

- Oxidative Stress Induction : The nitro group may participate in redox reactions that induce oxidative stress in microbial cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, modifications on the phenyl ring significantly influence antimicrobial potency; electron-withdrawing groups like nitro enhance activity compared to electron-donating groups .

In one study, a series of acrylamide derivatives were synthesized and tested for their antimicrobial properties, revealing that those with similar structural motifs to this compound exhibited varying degrees of efficacy against selected microbial strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the condensation of 5-nitrothiophene-2-carbaldehyde with α-bromoacrylic acid derivatives in the presence of coupling agents like EDCI. Key intermediates are purified via column chromatography (silica gel, ethyl acetate/petroleum ether mixtures) and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Reaction conditions (e.g., ice-cooled DMF for controlled activation) are critical to avoid side reactions .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., acrylamide NH at δ 10–11 ppm, nitro group deshielding effects). -NMR confirms carbonyl (C=O) and aromatic carbons.

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) are diagnostic .

Q. How is the geometric isomerism (E/Z configuration) of the acrylamide moiety validated?

- Methodological Answer : The E-configuration is confirmed via NOESY NMR, which shows no cross-peaks between the β-vinyl proton and the fluorophenyl group. X-ray crystallography (if crystals are obtainable) provides definitive proof of spatial arrangement .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. neurotoxicity) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Systematic studies should:

- Vary experimental parameters : Test multiple cell lines (e.g., HEK293 vs. SH-SY5Y) with controlled oxygen levels to assess redox-dependent mechanisms.

- Use orthogonal assays : Combine MTT assays with flow cytometry (apoptosis markers) and enzymatic assays (e.g., caspase-3 activation).

- Reference structural analogs : Compare with nitro-thiophene derivatives (e.g., ) to isolate the role of the fluorophenyl group .

Q. What computational methods predict the binding affinity of this compound to kinase targets (e.g., EGFR, VEGFR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys745 in EGFR) are prioritized for hydrogen bonding.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD and binding free energy (MM-PBSA) calculations validate predictions.

- SAR Analysis : Corlate substituent effects (e.g., electron-withdrawing nitro group) with activity trends from in vitro kinase inhibition assays .

Q. How can reaction byproducts during synthesis be minimized, and what analytical tools detect trace impurities?

- Methodological Answer :

- Optimize solvent systems : Use DMF with catalytic DMAP to reduce acylurea byproducts.

- Monitor reactions : TLC (hexane:ethyl acetate 3:1) tracks progress; HPLC (C18 column, 0.1% TFA in acetonitrile/water) detects impurities at <0.1% levels.

- Advanced purification : Preparative HPLC or recrystallization (ethanol/water) improves final purity to >99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。